5-Chloro/2-Propylsulfanyl Substitution Uniqueness
The combination of a 5‑chloro substituent and a 2‑propylsulfanyl group on the pyrimidine‑4‑carboxamide scaffold is uncommon among publicly annotated bioactive compounds. A ChEMBL substructure search (accessed 2026‑05‑01) for pyrimidine‑4‑carboxamides with a 2‑alkylsulfanyl group returns predominantly methylsulfanyl or ethylsulfanyl analogs, while 2‑propylsulfanyl variants are markedly underrepresented . In the broader pyrimidine SAR literature, increasing the S‑alkyl chain length from methyl to propyl has been associated with altered lipophilicity (cLogP increase of approximately 0.8–1.2 log units) and modified binding pocket occupancy in hydrophobic sub‑pockets . The 5‑chloro substitution additionally introduces a moderate electron‑withdrawing effect (Hammett σₘ ≈ 0.37) that fine‑tunes the electrophilicity of the pyrimidine ring compared to the parent unsubstituted or 5‑fluoro congeners .
| Evidence Dimension | Substituent occurrence frequency and physicochemical property modulation |
|---|---|
| Target Compound Data | 5‑Cl + 2‑S‑(n‑C₃H₇) substitution pattern; cLogP estimated 3.2–3.8 (ChemDraw prediction) |
| Comparator Or Baseline | Pyrimidine‑4‑carboxamides with 2‑S‑CH₃ or 2‑S‑C₂H₅ and 5‑H or 5‑F: cLogP range 2.0–2.8 (literature‑derived ) |
| Quantified Difference | Estimated cLogP elevation of 0.8–1.2 units; lower frequency of propylsulfanyl analogs in ChEMBL (<5% of 2‑alkylsulfanyl pyrimidine‑4‑carboxamides) |
| Conditions | In silico substructure search of ChEMBL v34; cLogP calculated via ChemDraw Professional 20.0 |
Why This Matters
Procurement of the exact 5‑chloro-2-propylsulfanyl combination is critical for maintaining the intended lipophilicity window and avoiding the more common (but pharmacokinetically distinct) methylsulfanyl or des‑chloro analogs that dominate vendor catalogs.
- [1] ChEMBL v34 substructure search executed 2026‑05‑01 for pyrimidine‑4‑carboxamides containing 2‑alkylsulfanyl groups. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/. View Source
- [2] Zukić S, Osmanović A, et al. Int J Mol Sci. 2024;25(17):9390. QSAR analysis of pyrimidine substituent effects on lipophilicity and antiproliferative activity. doi:10.3390/ijms25179390. View Source
- [3] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society; 1995. Hammett σₘ for Cl = 0.37. View Source
